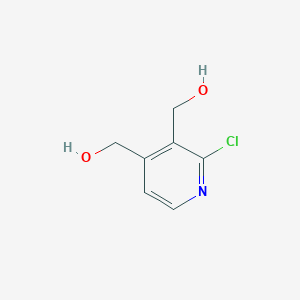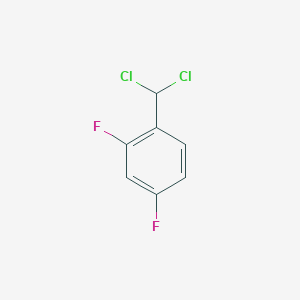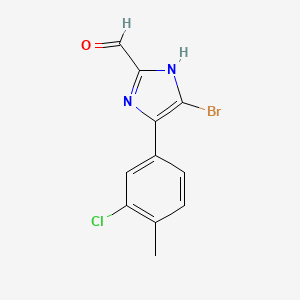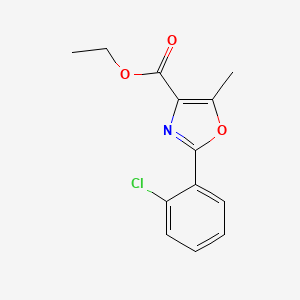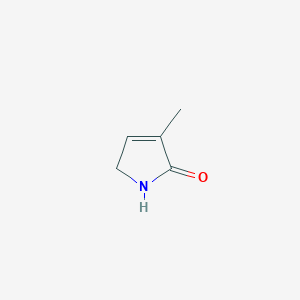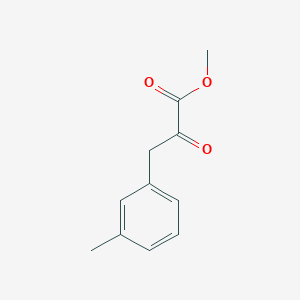![molecular formula C11H16O2Si B13688934 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,3-Dihydrobenzo[b][1,4]dioxin+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
科学研究应用
Chemistry
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for hydroxyl functionalities in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules, enhancing their stability and facilitating their study in various assays.
Medicine
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functionalities during chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
相似化合物的比较
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethynyl]trimethylsilane
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene]-N-phenylhydrazinecarbothioamide
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Uniqueness
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group enhances its utility as a protecting group and a precursor in various synthetic applications.
属性
分子式 |
C11H16O2Si |
|---|---|
分子量 |
208.33 g/mol |
IUPAC 名称 |
2,3-dihydro-1,4-benzodioxin-6-yl(trimethyl)silane |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)9-4-5-10-11(8-9)13-7-6-12-10/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
XIHKRVGLNCANGP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


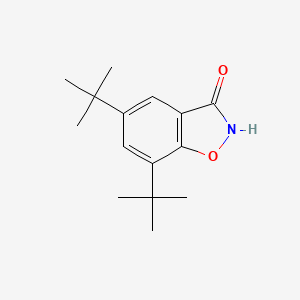
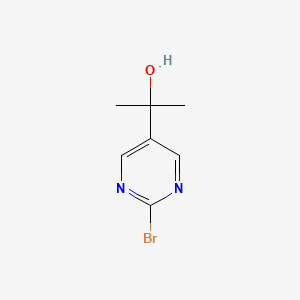
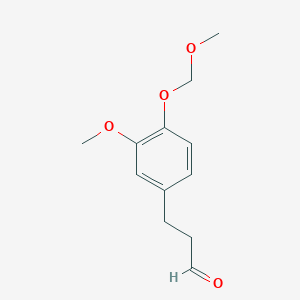
![(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)
